molecular formula C15H13FO2 B8014300 1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

Cat. No. B8014300
M. Wt: 244.26 g/mol
InChI Key: HWCVHUGKSVUQAK-UHFFFAOYSA-N
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Description

1-(4-(Benzyloxy)-2-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C15H13FO2 and its molecular weight is 244.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Docking and Nonlinear Optics : 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, a related compound, has been studied for its molecular structure, vibrational frequencies, and molecular docking. This compound may act as an anti-neoplastic agent due to its inhibitory activity against TPII. Its potential role in nonlinear optics was also explored due to its first hyperpolarizability (Mary et al., 2015).

  • Synthesis of Antagonists and Chiral Recognition Studies : (S)-(–)-1-(4-Fluorophenyl)ethanol, another derivative, is an intermediate in synthesizing a CCR5 chemokine receptor antagonist, potentially protective against HIV infection. This compound, along with its o-fluoro-substituted analogs, is used in studying the chiral recognition of molecular complexes (Author(s) not available, 2022).

  • Crystal Structure Analysis : The crystal structure of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone was analyzed, revealing its planar geometry and hydrogen bond interactions, which are critical for understanding molecular interactions and stability (Abdel‐Aziz et al., 2012).

  • Synthesis of NK1 Receptor Antagonist : The compound has been utilized in the synthesis of Aprepitant, an NK1 receptor antagonist. This process involved a stereoselective synthesis with a focus on the efficiency of the reaction (Brands et al., 2003).

  • Antimicrobial Activity : A study focused on synthesizing novel 3-(1-aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl) propan-1-ones from 2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)ethanone. These compounds were evaluated for their antimicrobial activity (Nagamani et al., 2018).

  • Anti-inflammatory Activity : Another study examined the anti-inflammatory activity of phenyl dimer compounds derived from 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. The in vivo studies on albino rats highlighted the compound's potential in anti-inflammatory applications (Singh et al., 2020).

properties

IUPAC Name

1-(2-fluoro-4-phenylmethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(9-15(14)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCVHUGKSVUQAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-2-fluorophenyl)ethanone

Synthesis routes and methods

Procedure details

Potassium carbonate (5.5 g, 40.0 mmol) and benzyl bromide (4.6 ml, 38.9 mmol) were added to a solution of 2-fluoro-4-hydroxyacetophenone (5.0 g, 32.4 mmol) in ethanol (50 ml), and the mixture was heated at reflux temperature for 16 h. The reaction mixture was evaporated to a residue to which 2 N HCl (100 ml) was added. This mixture was extracted with ethyl ether (3×60 ml) and the combined extracts were washed with brine (10 ml), dried (MgSO4), and evaporated to a residue, which was crystallized from ethyl acetate (7.4 g, 93%): MS(ES) m/z 245 (M+).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.